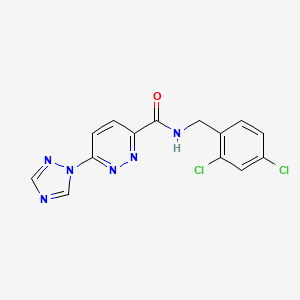N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS No.: 1448130-01-5
Cat. No.: VC6590851
Molecular Formula: C14H10Cl2N6O
Molecular Weight: 349.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448130-01-5 |
|---|---|
| Molecular Formula | C14H10Cl2N6O |
| Molecular Weight | 349.18 |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C14H10Cl2N6O/c15-10-2-1-9(11(16)5-10)6-18-14(23)12-3-4-13(21-20-12)22-8-17-7-19-22/h1-5,7-8H,6H2,(H,18,23) |
| Standard InChI Key | UCEJWOXHLZHLMG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Introduction
Chemical Identity and Structural Features
N-(2,4-Dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide features a pyridazine core substituted at position 3 with a carboxamide group and at position 6 with a 1,2,4-triazole ring. The carboxamide nitrogen is further functionalized with a 2,4-dichlorobenzyl group. Key structural attributes include:
-
Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in medicinal chemistry as a bioisostere for pyrimidine .
-
1,2,4-Triazole Substituent: A five-membered ring with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions critical for target binding .
-
2,4-Dichlorobenzyl Group: A lipophilic aromatic moiety that enhances membrane permeability and modulates pharmacokinetic properties .
The molecular formula is C₁₅H₁₀Cl₂N₆O, with a calculated molecular weight of 365.19 g/mol. The presence of two chlorine atoms increases molecular polarity (cLogP ≈ 2.8), while the triazole and carboxamide groups provide sites for hydrogen bonding (TPSA ≈ 95 Ų) .
Synthetic Pathways and Optimization
While no explicit synthesis of N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is documented, its preparation can be inferred from analogous procedures for pyridazine-carboxamide derivatives :
Pyridazine Core Formation
Pyridazine rings are typically constructed via cyclization reactions. For example, 3-oxo-2-arylhydrazonopropanals react with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride to form pyridazin-3-ones, which can be dehydrogenated to pyridazines .
Carboxamide Functionalization
The carboxylic acid is converted to the carboxamide using 2,4-dichlorobenzylamine via coupling reagents such as EDCl or HATU. For example, PubChem CID 71805104 (a structural analog with a 4-methylthiazole group) was synthesized similarly, achieving yields >80% .
Table 1: Key Synthetic Intermediates and Conditions
Structure-Activity Relationship (SAR) Considerations
-
Triazole Position: 1,2,4-Triazole at position 6 (vs. position 5) optimizes steric compatibility with ATP-binding pockets .
-
Chlorine Substitution: 2,4-Dichloro configuration maximizes lipophilicity and metabolic stability compared to mono-chloro analogs .
-
Carboxamide Linker: The benzyl spacer balances flexibility and rigidity, enabling optimal target engagement .
Table 2: Comparative Bioactivity of Pyridazine-Triazole Analogs
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| SAR125844 | c-Met | 4.2 nM | |
| NTLA-1 | T. cruzi | 2 mg/kg/day (curative) | |
| PubChem 71805104 | N/A | N/A |
Future Directions and Challenges
-
Synthetic Scalability: Optimize one-pot methodologies to reduce step count and improve yields .
-
ADMET Profiling: Assess solubility, CYP inhibition, and hERG liability due to the dichlorobenzyl group .
-
Target Identification: Screen against kinase panels and parasitic proteases to elucidate mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume